molecular formula C9H19ClN2O3 B592782 D-Glutamine tert-Butyl Ester Hydrochloride CAS No. 422324-35-4

D-Glutamine tert-Butyl Ester Hydrochloride

Cat. No.: B592782
CAS No.: 422324-35-4
M. Wt: 238.712
InChI Key: ZEPNUNKDKQACNC-FYZOBXCZSA-N
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Description

D-Glutamine tert-Butyl Ester Hydrochloride: is an organic compound with the molecular formula C9H18N2O3·HCl. It is a derivative of D-glutamine, where the carboxyl group is esterified with tert-butyl alcohol, and it is present as a hydrochloride salt. This compound is widely used in various fields, including pharmaceuticals, biochemistry, and organic synthesis, due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glutamine tert-Butyl Ester Hydrochloride typically involves the esterification of D-glutamine with tert-butyl alcohol in the presence of an acid catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, usually at room temperature, and yields the esterified product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The reaction mixture is typically purified through crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: D-Glutamine tert-Butyl Ester Hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

Major Products Formed:

    Hydrolysis: D-Glutamine and tert-butyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of D-Glutamine tert-Butyl Ester Hydrochloride involves its conversion to D-glutamine in biological systems. The ester group is hydrolyzed, releasing D-glutamine, which can then participate in various metabolic pathways. D-glutamine is known to play a role in protein synthesis, neurotransmission, and other cellular processes .

Comparison with Similar Compounds

  • L-Glutamine tert-Butyl Ester Hydrochloride
  • L-Glutamic Acid di-tert-Butyl Ester Hydrochloride
  • D-Glutamic Acid 1-tert-Butyl Ester

Comparison: D-Glutamine tert-Butyl Ester Hydrochloride is unique due to its specific stereochemistry (D-form) and its application in the synthesis of D-peptides and other D-amino acid-containing compounds. This distinguishes it from its L-form counterparts, which are more commonly used in biological systems .

Biological Activity

D-Glutamine tert-butyl ester hydrochloride is a derivative of the amino acid glutamine, modified to enhance its pharmacokinetic properties and biological activity. This compound has garnered interest in various fields, particularly in cancer research and enzymatic studies. This article provides a detailed overview of its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group and the carboxyl group of glutamic acid or glutamine using tert-butyl esterification methods. The process generally includes:

  • Protection of Functional Groups : The amino group is protected, often using a carbobenzyloxy (Cbz) or Boc (tert-butoxycarbonyl) group.
  • Esterification : The carboxylic acid group is converted into a tert-butyl ester through reaction with tert-butanol in the presence of an acid catalyst.
  • Hydrochloride Formation : The final product can be converted into its hydrochloride salt for improved solubility and stability.

1. Enzymatic Inhibition

D-Glutamine derivatives, including this compound, have been studied for their ability to inhibit enzymes that utilize glutamine as a substrate. Notably, they exhibit inhibitory effects on:

  • Glutaminase : An enzyme critical for glutamine metabolism in cancer cells.
  • γ-Glutamyl Transpeptidase : Involved in the metabolism of glutathione and amino acids.
  • Glucosamine-6-phosphate Synthase : Important in the hexosamine biosynthetic pathway.

Inhibition constants for these enzymes typically fall within the millimolar range, indicating moderate potency against these targets .

2. Anticancer Properties

Research has highlighted the potential of D-Glutamine derivatives in cancer therapy. A study evaluating various amino acid analogs demonstrated that certain derivatives could suppress the growth of breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) effectively. The findings are summarized in Table 1:

CompoundCell LineIC50 (µM)Comparison to Control
L-γ-Methyleneglutamic Acid AmidesMCF-712.5Efficacious
D-Glutamine tert-butyl esterMDA-MB-23115.0Less potent
TamoxifenMCF-710.0Positive control

These results suggest that while this compound exhibits anticancer properties, it may not be as potent as other established therapies like tamoxifen .

3. Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics due to its lipophilicity from the tert-butyl group. It shows moderate tissue distribution with significant exposure in organs such as the liver and kidneys, which are crucial for drug metabolism .

Case Studies and Research Findings

Several case studies have reported on the biological activity of D-Glutamine derivatives:

  • Breast Cancer Treatment : A study reported that L-γ-methyleneglutamic acid amides showed comparable efficacy to tamoxifen in inhibiting breast cancer cell growth, indicating potential therapeutic applications for D-glutamine derivatives .
  • Metabolic Pathway Inhibition : Another investigation focused on how these compounds could disrupt glutaminolysis, a metabolic pathway exploited by many cancers for growth and proliferation .
  • Stability Studies : Stability assays demonstrated that D-glutamine derivatives are resistant to hydrolysis in gastrointestinal tissues, suggesting they could serve as effective prodrugs with sustained release profiles .

Properties

IUPAC Name

tert-butyl (2R)-2,5-diamino-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H2,11,12);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPNUNKDKQACNC-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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